2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is a chemical compound used in various scientific research applications. It exhibits a complex structure and is known for its diverse applications in organic synthesis and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a base. The reaction is carried out in a dry reaction flask with hot acetone as the solvent. The mixture is stirred at room temperature for several hours, and the resulting solid is collected by evaporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the activation of hydroxy groups of alcohols and carboxylic acids.
Biology: It is employed in the preparation of biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.
Medicine: It serves as a coupling reagent in peptide synthesis due to its low toxicity and simple reaction conditions.
Industry: It is used in the synthesis of various β-lactams from β-amino acids.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one involves its role as a coupling reagent. It activates the hydroxy groups of alcohols and carboxylic acids, facilitating the formation of esters, lactones, amides, lactams, and ketenes. The molecular targets include the hydroxy groups, and the pathways involve nucleophilic attack by the activated species .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another coupling reagent used in peptide synthesis.
Uniqueness
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is unique due to its specific structure, which provides distinct reactivity and selectivity in various chemical reactions. Its low toxicity and cost-effectiveness make it a preferred choice in many applications compared to other coupling reagents .
Properties
IUPAC Name |
2-chloro-1-(2-methylpiperidin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPIYUXMSFEBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237081 | |
Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-39-9 | |
Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63177-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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